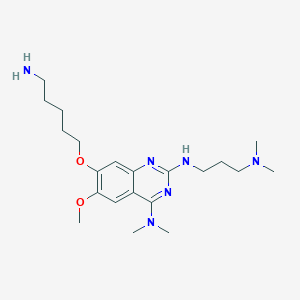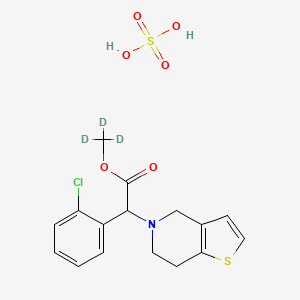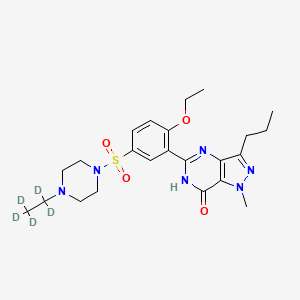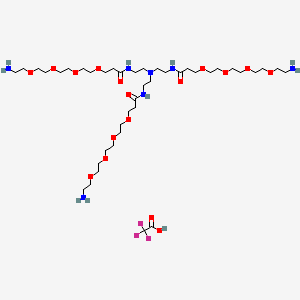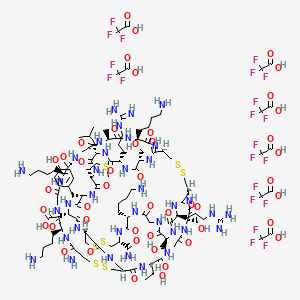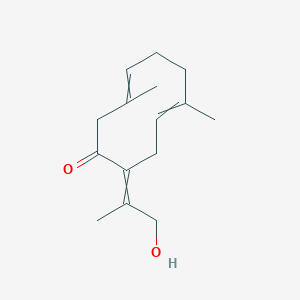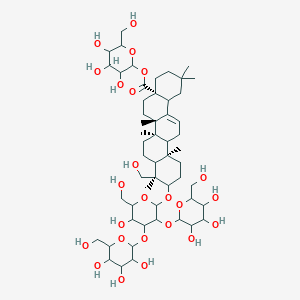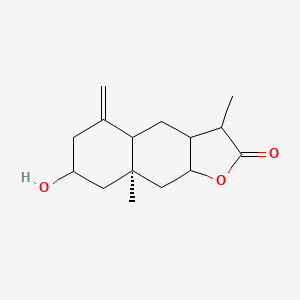
11alpha,13-Dihydroivalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11alpha,13-Dihydroivalin typically involves the extraction from natural sources such as Blumea plants. The compound can be isolated using chromatographic techniques, followed by purification through crystallization .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves large-scale extraction and purification processes similar to those used in laboratory settings .
Analyse Des Réactions Chimiques
Types of Reactions: 11alpha,13-Dihydroivalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
11alpha,13-Dihydroivalin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound’s cytotoxic properties make it useful in studying cell viability and apoptosis.
Medicine: Its antibacterial activity is explored for potential therapeutic applications.
Industry: It is used in the development of antibacterial agents and other bioactive compounds
Mécanisme D'action
11alpha,13-Dihydroivalin exerts its effects by binding to bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for maintaining the integrity of bacterial DNA . This binding inhibits the enzymes’ activity, leading to bacterial cell death. The compound’s cytotoxicity is also attributed to its ability to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Ivalin: Another sesquiterpene lactone with similar cytotoxic properties.
Inuviscolide: Known for its anti-inflammatory and cytotoxic activities.
8-epi-Inuviscolide: A derivative with comparable biological activities.
Uniqueness: 11alpha,13-Dihydroivalin is unique due to its specific binding affinity to bacterial DNA gyrase and topoisomerase IV, which distinguishes it from other similar compounds. Its dual antibacterial and cytotoxic properties make it a versatile compound for various research applications .
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(8aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9?,10?,11?,12?,13?,15-/m1/s1 |
Clé InChI |
FPEGOJNBPHXMRU-MRMQSMEPSA-N |
SMILES isomérique |
CC1C2CC3C(=C)CC(C[C@@]3(CC2OC1=O)C)O |
SMILES canonique |
CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


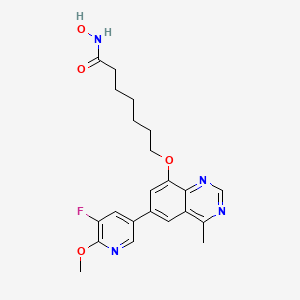
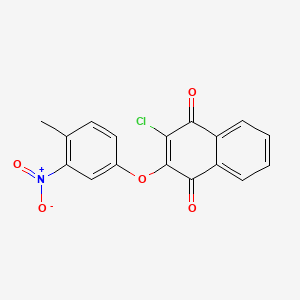
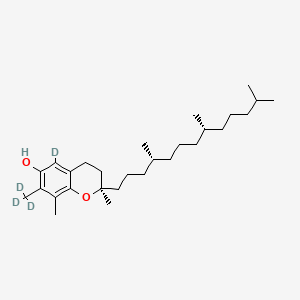
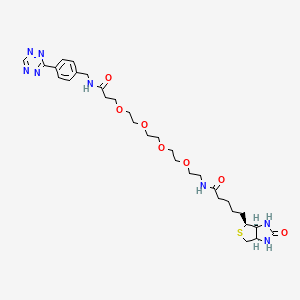

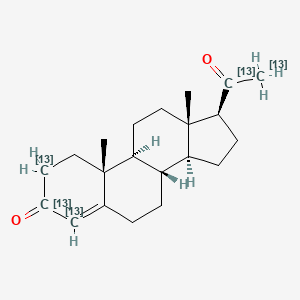
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
